

4-Ethylbenzaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethylbenzaldehyde**

Cat. No.: **B15571219**

[Get Quote](#)

An In-depth Technical Guide to 4-Ethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Ethylbenzaldehyde**, a versatile aromatic aldehyde with applications spanning from flavor and fragrance to potential therapeutic uses. This document details its chemical and physical properties, synthesis, and biological activities, with a focus on data relevant to research and development.

Core Chemical and Physical Data

4-Ethylbenzaldehyde, a derivative of benzaldehyde, is a clear, colorless to slightly yellow liquid.^[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

Property	Value
CAS Number	4748-78-1
Molecular Formula	C ₉ H ₁₀ O
Molecular Weight	134.18 g/mol
Density	0.979 g/mL at 25 °C
Boiling Point	221 °C
Flash Point	92 °C
Refractive Index	n _{20/D} 1.539
Solubility	Sparingly soluble in water; soluble in alcohol and other organic solvents.
Appearance	Clear colorless to pale yellow liquid
Odor	Sweet, bitter-almond like

Biological Activity and Potential Therapeutic Relevance

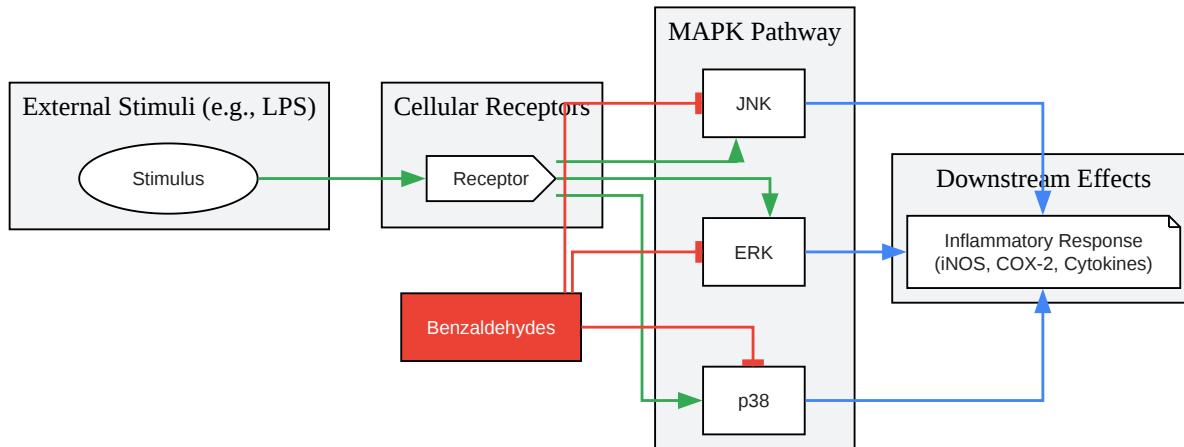
While primarily used in the flavor and fragrance industries, **4-Ethylbenzaldehyde** has demonstrated several biological activities that are of interest to the scientific and drug development communities.

Nematicidal Activity

Recent studies have highlighted the potent nematicidal effects of **4-Ethylbenzaldehyde** against the plant-parasitic nematode *Meloidogyne incognita*.^{[2][3]} This activity suggests its potential as a lead compound for the development of new, environmentally friendly nematicides.

Parameter	Value (against <i>M. incognita</i>)
LC ₅₀ (48h)	33 µg/mL
LC ₉₅ (48h)	88 µg/mL
Egg Hatching Inhibition (150 µg/mL, 48h)	99% reduction
Infection and Reproduction Inhibition (1 mL/liter)	Complete inhibition

Enzyme Inhibition: Mushroom Tyrosinase


4-Ethylbenzaldehyde has been identified as a competitive inhibitor of the diphenolase activity of mushroom tyrosinase.^[4] Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest in the development of treatments for hyperpigmentation disorders. Kinetic studies of 4-substituted benzaldehydes indicate that they act as classical competitive inhibitors of this enzyme.^[4]

Genotoxicity

Studies using a zebrafish model have indicated that **4-Ethylbenzaldehyde** may have genotoxic effects.^{[2][5]} Exposure to concentrations between 2.75 and 11 mg/L resulted in a significant increase in micronucleus formation.^[5] At a concentration of 11 mg/L, it was also observed to cause severe fatty infiltration in the liver of zebrafish.^{[2][5]}

Signaling Pathways of Benzaldehyde Derivatives

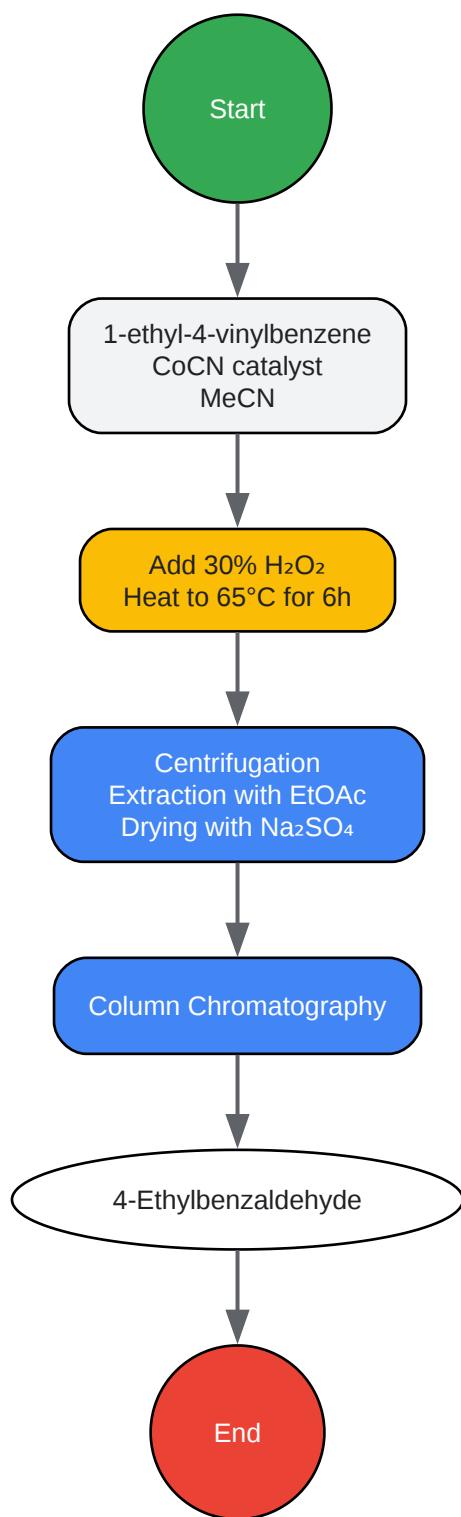
While specific signaling pathways for **4-Ethylbenzaldehyde** are not extensively documented, research on related benzaldehyde derivatives provides insights into their potential mechanisms of action, particularly in the context of anti-inflammatory and anticancer activities. These compounds have been shown to modulate key signaling cascades.

[Click to download full resolution via product page](#)

Figure 1: Proposed inhibitory action of benzaldehyde derivatives on the MAPK signaling pathway.

Experimental Protocols

This section details methodologies for the synthesis, analysis, and biological evaluation of **4-Ethylbenzaldehyde**.


Synthesis of 4-Ethylbenzaldehyde

A common laboratory-scale synthesis involves the oxidation of 1-ethyl-4-vinylbenzene.[\[1\]](#)

Procedure:

- In a 50 mL two-necked round-bottom flask, combine 1-ethyl-4-vinylbenzene (1 mmol) and CoCN catalyst (0.02 g) in MeCN (5.0 mL) with stirring.
- Slowly add 30 wt% H₂O₂ (0.34 g) to the reaction mixture.
- Increase the reaction temperature to 65 °C and maintain with continuous stirring for 6 hours.

- Upon completion, separate the catalyst by centrifugation.
- Extract the product with EtOAc and wash with saturated aqueous NaCl.
- Dry the organic phase with Na₂SO₄.
- Purify the crude product by column chromatography to yield **4-Ethylbenzaldehyde**.

[Click to download full resolution via product page](#)

Figure 2: Workflow for the synthesis of 4-Ethylbenzaldehyde.

Analytical Method: Reverse-Phase HPLC

4-Ethylbenzaldehyde can be analyzed using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[6]

- Column: Newcrom R1 or a similar C18 column.
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier such as phosphoric acid or formic acid (for MS compatibility).
- Detection: UV detection.
- Mode: Isocratic elution.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.

Nematicidal Activity Assay

The nematicidal activity of **4-Ethylbenzaldehyde** can be assessed through in vitro and soil fumigant assays.

In Vitro Assay:

- Prepare solutions of **4-Ethylbenzaldehyde** at various concentrations.
- Expose second-stage juveniles (J2s) of *M. incognita* to the solutions in a suitable vessel (e.g., petri dishes).
- Incubate for a defined period (e.g., 48 hours).
- Assess nematode mortality under a microscope to determine LC₅₀ and LC₉₅ values.

Soil Fumigant Assay:

- Incorporate **4-Ethylbenzaldehyde** into nematode-infested soil at various concentrations.
- Plant a susceptible host plant (e.g., tomato) in the treated soil.
- After a suitable growth period, assess nematode infection and reproduction by counting root knots and eggs.

Tyrosinase Inhibition Assay

The inhibitory effect of **4-Ethylbenzaldehyde** on mushroom tyrosinase can be determined spectrophotometrically.

- Prepare a reaction mixture containing phosphate buffer, L-DOPA (as the substrate), and mushroom tyrosinase enzyme.
- Add **4-Ethylbenzaldehyde** at various concentrations to the reaction mixture.
- Monitor the formation of dopachrome by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.
- Determine the kinetic parameters of inhibition (e.g., K_i) by analyzing the reaction rates at different substrate and inhibitor concentrations.

Applications in Research and Drug Development

4-Ethylbenzaldehyde serves as a valuable intermediate in organic synthesis. It has been utilized in the microwave-assisted synthesis of 4,4'-diaminotriphenylmethanes, which are useful for creating parallel libraries of compounds for screening.^[1] Its biological activities, including nematicidal and enzyme inhibitory effects, make it a compound of interest for further investigation in agricultural and pharmaceutical research. The insights from related benzaldehyde derivatives on signaling pathways suggest that this class of compounds may have broader therapeutic potential that warrants exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. A new benzaldehyde from the coral-derived fungus *Aspergillus terreus* C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC

[pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]
- 4. Competitive inhibition of mushroom tyrosinase by 4-substituted benzaldehydes. | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4-Ethylbenzaldehyde CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571219#4-ethylbenzaldehyde-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com